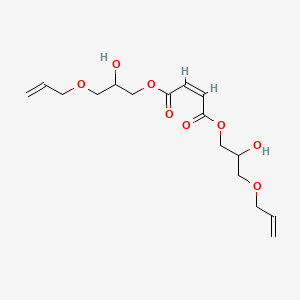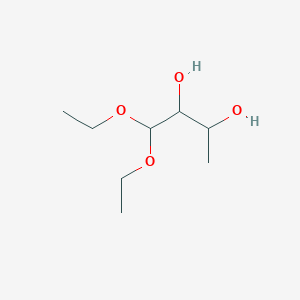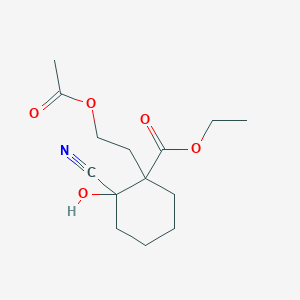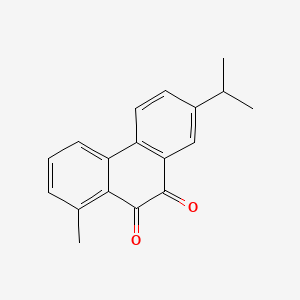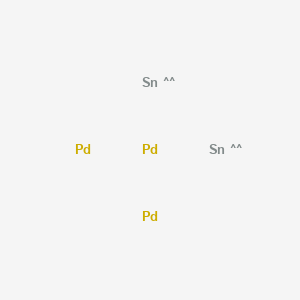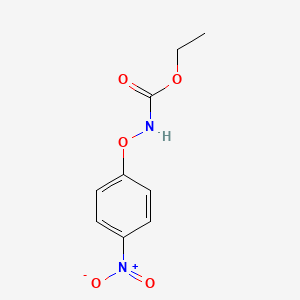
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C13H13NO2. It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-cyano-1-cyclopropanecarboxylate
- Ethyl trans-2-phenylcyclopropane-1-carboxylate
- Ethyl 2-cyanopropanoate
Uniqueness
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate is unique due to the presence of both a cyano group and a phenyl group attached to the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
10432-72-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |
InChI Key |
PZZJUQPBXBMSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
